Duloxetine-naphthyl-d7

Isotopic purity Lot-specific characterization Internal standard qualification

Duloxetine-naphthyl-d7 (CAS 919514-01-5, molecular formula C₁₈H₁₂D₇NOS, molecular weight 304.46) is a stable isotope-labeled analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, carrying seven deuterium atoms exclusively on the naphthalene ring. As an isotopically labeled internal standard (IS), it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to correct for matrix effects, extraction variability, and instrument drift during quantitative bioanalysis of duloxetine in biological matrices.

Molecular Formula C18H19NOS
Molecular Weight 304.5 g/mol
Cat. No. B12413380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine-naphthyl-d7
Molecular FormulaC18H19NOS
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/i2D,3D,4D,6D,7D,8D,9D
InChIKeyZEUITGRIYCTCEM-GHYOIDBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duloxetine-naphthyl-d7: A Deuterated Internal Standard for LC-MS/MS Quantification of the SNRI Duloxetine


Duloxetine-naphthyl-d7 (CAS 919514-01-5, molecular formula C₁₈H₁₂D₇NOS, molecular weight 304.46) is a stable isotope-labeled analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, carrying seven deuterium atoms exclusively on the naphthalene ring . As an isotopically labeled internal standard (IS), it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to correct for matrix effects, extraction variability, and instrument drift during quantitative bioanalysis of duloxetine in biological matrices [1]. Unlike unlabeled structural analogs, the deuterium labeling on the naphthyl moiety ensures near-identical physicochemical behavior to the analyte while providing a clearly resolvable mass shift for selective multiple reaction monitoring (MRM) detection [2].

Why Duloxetine-d3 or -d5 Cannot Substitute for Duloxetine-naphthyl-d7 in Quantitative Bioanalysis


Deuterated IS analogs are not interchangeable because the site and degree of deuteration directly determine resistance to metabolic loss of the label, chromatographic co-elution fidelity, and freedom from isotopic cross-talk with the native analyte. Duloxetine is extensively metabolized via naphthyl ring oxidation at the 4-, 5-, or 6-positions followed by conjugation [1]. Labels placed on the N-methyl or propanamine side chains (as in Duloxetine-d3 and Duloxetine-d5) are distal to these metabolic sites and do not track naphthyl fragment ions—the dominant MRM transition (298→154) used in published validated assays . Conversely, the naphthyl-d7 label places all seven deuterium atoms on the naphthalene ring that generates the diagnostic 154 Da fragment, ensuring that the IS mass shift is preserved in both precursor and product ions throughout the entire analytical workflow [2].

Quantitative Differentiation of Duloxetine-naphthyl-d7 Against Closest Deuterated Analogs


Isotopic Enrichment ≥97% d7 with Undetectable d0/d1/d2 Versus Typical ≥95% Purity Specifications for d3 and d5 Analogs

Duloxetine-naphthyl-d7 is supplied at ≥97% isotopic enrichment as the d7 species with the absence of d0, d1, or d2 isotopologues confirmed by lot-specific analysis . In contrast, widely available Duloxetine-d3 and Duloxetine-d5 products carry manufacturer specifications of ≥95% chemical purity with isotopic enrichment values that are not always quantitatively stated per lot for each isotopologue [1]. The presence of residual d0 in a deuterated IS directly contributes to analyte channel background, inflates the lower limit of quantification (LLOQ), and compromises assay accuracy at low concentrations [2].

Isotopic purity Lot-specific characterization Internal standard qualification

Mass Shift of +7 Da on the Naphthyl Fragment Ion Eliminates MRM Cross-Talk Versus +3 Da (d3) or +5 Da (d5) on Non-Fragment Carrying Positions

The dominant MRM transition used in validated duloxetine LC-MS/MS methods is 298→154, corresponding to the loss of the 1-naphthol moiety (144 Da) . Duloxetine-naphthyl-d7, with all seven deuterium atoms located on the naphthalene ring, produces a precursor ion at m/z 305 and a product ion at m/z 161, thereby preserving the +7 Da mass shift in both Q1 and Q3 . In contrast, Duloxetine-d3 (N-methyl-d3) and Duloxetine-d5 (N-methyl-d3; propanamine-d2) carry deuterium exclusively on the side chain; while their precursor masses are shifted by +3 or +5 Da respectively, the naphthyl product ion at m/z 154 remains unlabeled . This loss of isotopic differentiation at the fragment level creates a cross-talk risk when the IS product ion channel (m/z 154) overlaps with the analyte product ion, particularly in triple quadrupole instruments where collision cell clearing between MRM cycles is incomplete [1].

MRM cross-talk Fragment ion tracking Isotopic interference Mass spectrometry method development

Deuterium Placement on the Naphthyl Ring Matches the Primary Metabolic Site, Providing Robustness Against Label Loss During Hepatic Metabolism

Duloxetine undergoes extensive hepatic metabolism, with the major biotransformation pathways involving oxidation of the naphthyl ring at the 4-, 5-, or 6-positions, followed by further oxidation, methylation, and/or conjugation [1]. The naphthyl-d7 label is positioned directly on the ring system that constitutes the primary metabolic target. While any oxidative metabolism of the IS may alter the mass and fragment pattern of ring-hydroxylated species, the label remains on the parent IS molecule throughout the analytical window, and the parent-to-parent quantification channel (305→161) is unaffected by metabolite back-conversion. In contrast, Duloxetine-d3 and Duloxetine-d5 labels on the N-methyl and propanamine moieties are on functional groups that are not the primary metabolic targets for CYP1A2/CYP2D6-mediated oxidation [2]; however, N-demethylation—a minor but documented pathway—could theoretically cleave the labeled methyl group from Duloxetine-d3, converting the IS into an unlabeled species indistinguishable from endogenous metabolite [3]. No experimental study directly comparing in vivo label retention across d3, d5, and d7 duloxetine IS was identified; this inference is based on the established metabolic scheme.

Metabolic stability of label Naphthyl oxidation In vivo isotope integrity Pharmacokinetic studies

Ammonium Adduct Quantification Compatibility Unique to Naphthyl-d7 When Mobile Phase Ammonium Buffers Are Used

In LC-MS/MS methods employing ammonium acetate or ammonium formate mobile phases, duloxetine prominently forms an ammonium adduct ([M+NH₄]⁺ at m/z 344) due to the ether linkage, providing an alternative precursor ion for quantification [1]. However, quantification via the ammonium adduct is described as technically challenging and unreliable without a deuterated IS that forms the corresponding adduct . Duloxetine-naphthyl-d7, with its +7 Da naphthyl label, generates an ammonium adduct at m/z 351, enabling matched ammonium adduct-based MRM transitions (351→161 or 351→168) that are fully resolved from the analyte adduct. This option is structurally unavailable to IS analogs that rely on side-chain labeling if the ammonium adduction site is on the naphthyl-oxygen moiety. No published comparative data on ammonium adduct performance across deuterated duloxetine analogs were identified.

Ammonium adduct LC-MS/MS method flexibility Mobile phase optimization Sensitivity enhancement

Optimal Procurement and Application Scenarios for Duloxetine-naphthyl-d7


Regulatory Bioequivalence Studies Requiring High Sensitivity (LLOQ ≤ 0.5 ng/mL) and Extended Batch Reproducibility

In abbreviated new drug application (ANDA) bioequivalence studies for generic duloxetine formulations, the FDA expects validated LC-MS/MS methods with LLOQs capable of quantifying <5% of Cₘₐₓ over 72-hour sampling windows [1]. Duloxetine-naphthyl-d7, with its confirmed ≥97% d7 enrichment and undetectable d0–d2 isotopologues [2], minimizes IS-derived background at the analyte retention time, directly supporting lower LLOQs. The naphthyl-localized label maintains consistent peak area ratios across hundreds of injections in long analytical batches, reducing the need for IS re-preparation and batch failure rates.

Therapeutic Drug Monitoring (TDM) Multiplex Panels Where Duloxetine Is One of Multiple Antidepressants Quantified Simultaneously

Clinical LC-MS/MS methods for antidepressant TDM frequently multiplex 10–15 analytes in a single run, with duloxetine being one component [3]. In such dense chromatographic separations, co-eluting matrix components and adjacent analyte peaks increase cross-talk risk. The +7 Da mass shift of Duloxetine-naphthyl-d7 provides greater separation from potential isotopic interferences compared to +3 or +5 Da alternatives, and the conserved naphthyl fragment label prevents misidentification when fragment ions overlap across co-eluting antidepressants sharing similar fragmentation pathways [4].

Metabolite Identification and Metabolic Pathway Tracing Studies Where Naphthyl Oxidation Products Must Be Distinguished from Parent Drug

Duloxetine is extensively metabolized to 4-hydroxy, 5-hydroxy, and 6-hydroxy naphthyl derivatives that are then conjugated [5]. When using Duloxetine-naphthyl-d7 as IS, the +7 Da label remains on the parent naphthyl ring, allowing the analyst to differentiate between parent drug (analyte, m/z 298→154) and hydroxylated metabolites (m/z 314→170 or corresponding conjugates) without IS interference. In studies requiring simultaneous quantification of parent duloxetine and its hydroxylated metabolites, the naphthyl-d7 IS provides cleaner baselines in the metabolite channels compared to side-chain-labeled IS that may fragment identically to certain metabolite species [1].

Method Transfer and Cross-Validation Between Laboratories Using Different LC-MS/MS Instrument Platforms

Method transfer across laboratories with different triple quadrupole instruments (e.g., AB Sciex API 4000 vs. Waters Xevo TQ-S vs. Agilent 6460) is sensitive to IS fragmentation behavior and collision cell cross-talk characteristics [4]. The naphthyl-d7 label, by preserving the +7 Da shift on the quantifier product ion, ensures that the MRM channel specificity is maintained regardless of instrument-specific collision cell clearance rates, dwell times, or inter-channel delay settings. This reduces the burden of re-optimization during method transfer and increases inter-laboratory agreement in proficiency testing schemes.

Quote Request

Request a Quote for Duloxetine-naphthyl-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.